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Compound of Interest

Compound Name: 1-Butyl-4-iodo-1H-pyrazole

Cat. No.: B1523673 Get Quote

An In-depth Technical Guide to 1-Butyl-4-iodo-1H-pyrazole: Synthesis, Properties, and

Applications

Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique

electronic properties and rigid structure allow it to serve as a versatile pharmacophore,

engaging with a wide range of biological targets.[2][3] The strategic functionalization of the

pyrazole ring is paramount in drug discovery, and the introduction of a halogen, particularly

iodine, at the 4-position creates a highly valuable synthetic handle.[1][4] This iodo-group serves

as a linchpin for various palladium-catalyzed cross-coupling reactions, enabling the

construction of complex molecular architectures.[1][2]

This guide focuses on 1-butyl-4-iodo-1H-pyrazole, a representative member of this critical

class of building blocks. While a singular "discovery" event for this specific molecule is not

prominent in the literature, its history is intrinsically linked to the broader development of

pyrazole synthesis and halogenation techniques. We will explore the foundational

methodologies for its synthesis, the causality behind experimental choices, and its application

as a versatile intermediate in the development of novel therapeutic agents.

Part 1: Synthesis of the 1-Butyl-4-iodo-1H-pyrazole
Core
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The synthesis is logically approached in two primary stages: the formation of the N-alkylated

pyrazole ring, followed by regioselective iodination at the C4 position. The C4 position is

electronically favored for electrophilic substitution due to the electronic properties of the

pyrazole ring.[1]

Stage 1: Formation of the 1-Butyl-1H-pyrazole Scaffold
The most fundamental and widely adopted method for constructing the pyrazole ring is the

condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][5]

In the case of 1-butyl-1H-pyrazole, this involves the reaction of butylhydrazine with a suitable

three-carbon building block. This reaction proceeds via a cyclocondensation mechanism,

yielding the stable five-membered heterocyclic ring.

Stage 2: Regioselective C4-Iodination
Once the 1-butyl-1H-pyrazole core is obtained, the subsequent step is the introduction of the

iodine atom. The choice of iodinating agent and reaction conditions is critical to ensure high

regioselectivity for the C4 position and to achieve a high yield.[6] Several robust methods have

been developed, each with specific advantages.

This is a cost-effective and common approach that generates a more potent electrophilic iodine

species in situ.[1] The oxidant is necessary to convert molecular iodine (I₂) into a more reactive

electrophile (e.g., I⁺).

Causality & Experimental Insight: For many standard pyrazole substrates, molecular iodine

alone is not electrophilic enough to achieve efficient iodination.[6] An oxidant is required to

facilitate the reaction.

Hydrogen Peroxide (H₂O₂): This offers a "green" and environmentally benign option, as

the primary byproduct is water.[1][7] It is effective for a range of pyrazole derivatives.

Ceric Ammonium Nitrate (CAN): CAN is a powerful single-electron oxidant that is

particularly effective for less reactive or electron-deficient pyrazoles, such as those bearing

trifluoromethyl groups.[7][8] The reaction often requires heating to proceed to completion.

[8]
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N-Iodosuccinimide (NIS) is a widely used, mild, and efficient source of electrophilic iodine.[1][6]

It is often the reagent of choice for substrates that may be sensitive to harsher oxidative

conditions.

Causality & Experimental Insight: NIS provides a more controlled release of the iodinating

species. For pyrazoles that are particularly electron-deficient, the reaction can be

accelerated by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), and by

heating.[6][8] The acid protonates the succinimide nitrogen, further polarizing the N-I bond

and increasing the electrophilicity of the iodine.

The overall synthetic workflow from starting materials to the final product is a two-step process

that is adaptable to scale-up.

Stage 1: Pyrazole Formation
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Caption: General workflow for the synthesis of 1-Butyl-4-iodo-1H-pyrazole.
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Part 2: The Pivotal Role in Drug Discovery and
Development
The true value of 1-butyl-4-iodo-1H-pyrazole lies in its utility as a versatile synthetic

intermediate.[7] The carbon-iodine bond is relatively weak and highly susceptible to oxidative

addition by transition metal catalysts, particularly palladium.[9] This reactivity makes it an ideal

substrate for a wide array of cross-coupling reactions, allowing for the facile introduction of

diverse chemical moieties at the C4 position.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds,

introducing aryl or heteroaryl groups.[8]

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common

feature in many bioactive molecules.[2][8]

Heck Coupling: Reaction with alkenes to form substituted olefins.

These reactions empower medicinal chemists to rapidly generate large libraries of structurally

diverse compounds for high-throughput screening or to execute the targeted synthesis of

complex molecules with desired pharmacological profiles.[1] For instance, the pyrazole core is

central to the structure of many kinase inhibitors and PDE5 inhibitors like Sildenafil.[2] The

ability to functionalize the C4 position is critical for optimizing potency, selectivity, and

pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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